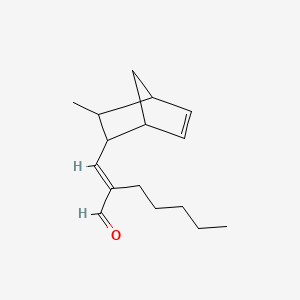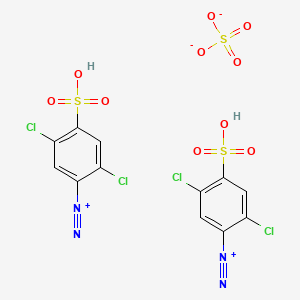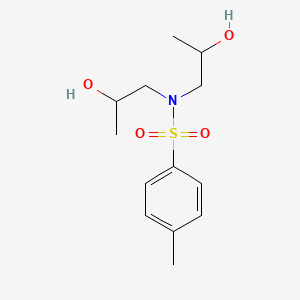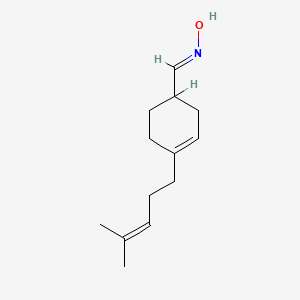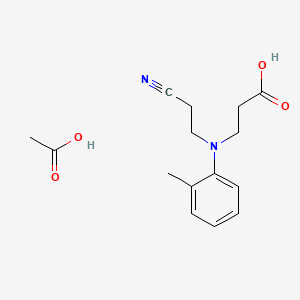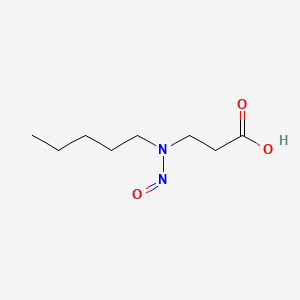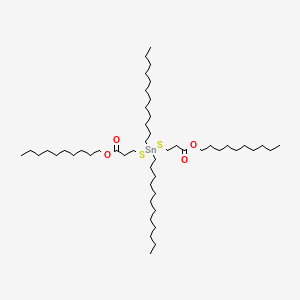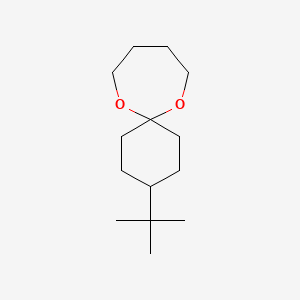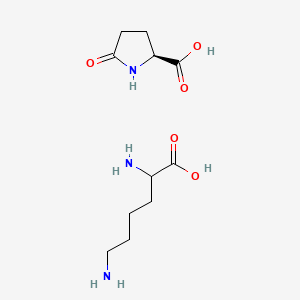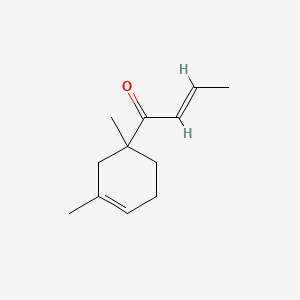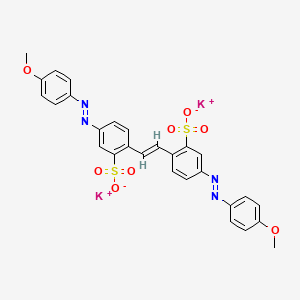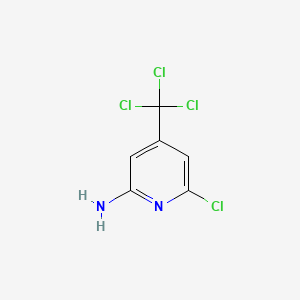
2-Pyridinamine, 6-chloro-4-(trichloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, 6-chloro-4-(trichloromethyl)- is an organic compound with the molecular formula C6H3Cl4N. It is also known as 2-Chloro-6-(trichloromethyl)pyridine. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pyridinamine, 6-chloro-4-(trichloromethyl)- can be synthesized through the chlorination of 2-aminopyridine. The reaction involves the use of chlorinating agents such as iron(III) chloride (FeCl3) or phosphorus pentachloride (PCl5). The process typically requires heating and the presence of a solvent like dichloromethane. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of 2-Pyridinamine, 6-chloro-4-(trichloromethyl)- involves large-scale chlorination processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The compound is then purified through crystallization or distillation techniques to achieve the required quality for commercial use .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 6-chloro-4-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-chloropicolinic acid.
Reduction: The compound can be reduced to form 2-aminopyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions
Major Products Formed
Oxidation: 6-Chloropicolinic acid.
Reduction: 2-Aminopyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
2-Pyridinamine, 6-chloro-4-(trichloromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 6-chloro-4-(trichloromethyl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, such as those involved in nitrification processes. The compound binds to the active site of the enzyme, preventing the conversion of ammonium to nitrite. This inhibition is crucial in agricultural applications to reduce nitrogen loss from soil .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: A closely related compound with similar chemical properties.
6-Chloropicolinic acid: An oxidation product of 2-Pyridinamine, 6-chloro-4-(trichloromethyl)-.
2-Aminopyridine: A precursor in the synthesis of 2-Pyridinamine, 6-chloro-4-(trichloromethyl)-
Uniqueness
2-Pyridinamine, 6-chloro-4-(trichloromethyl)- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
52413-68-0 |
|---|---|
Molecular Formula |
C6H4Cl4N2 |
Molecular Weight |
245.9 g/mol |
IUPAC Name |
6-chloro-4-(trichloromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H4Cl4N2/c7-4-1-3(6(8,9)10)2-5(11)12-4/h1-2H,(H2,11,12) |
InChI Key |
XTXUWTPNFPGYPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1N)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


